

Spectroscopic Data for 2,3-Difluoro-4-hydroxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzonitrile

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2,3-Difluoro-4-hydroxybenzonitrile** (CAS No. 126162-38-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines comprehensive, generalized experimental protocols for acquiring such data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of **2,3-Difluoro-4-hydroxybenzonitrile**. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.0 - 11.0	Broad Singlet	1H	Ar-OH
~ 7.3 - 7.6	Doublet of Doublets	1H	H-5
~ 6.9 - 7.2	Doublet of Doublets	1H	H-6

Predicted in a solvent like DMSO-d₆. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment	Notes
~ 150 - 160	C4-OH	
~ 145 - 155	C2-F	Doublet due to ¹ JCF coupling
~ 140 - 150	C3-F	Doublet due to ¹ JCF coupling
~ 120 - 125	C6	
~ 115 - 120	C5	
~ 115 - 118	C≡N	
~ 100 - 105	C1-CN	

Chemical shifts are relative to a standard reference (e.g., TMS). J-coupling between carbon and fluorine atoms is expected.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ -130 to -145	Doublet	F-2
~ -140 to -155	Doublet	F-3

Chemical shifts are relative to a standard reference (e.g., CFC_{l3}). The two fluorine atoms are expected to show coupling to each other.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Medium	O-H stretch (hydroxyl)
2240 - 2220	Sharp, Strong	C≡N stretch (nitrile)
1620 - 1580	Medium	C=C stretch (aromatic)
1500 - 1450	Medium	C=C stretch (aromatic)
1300 - 1200	Strong	C-O stretch (phenol)
1200 - 1000	Strong	C-F stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
155	Molecular Ion [M] ⁺
127	[M - CO] ⁺
100	[M - CO - HCN] ⁺

The molecular weight of C₇H₃F₂NO is 155.11 g/mol .[\[1\]](#)[\[2\]](#) The predicted fragments are based on common fragmentation pathways for phenolic and nitrile compounds.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **2,3-Difluoro-4-hydroxybenzonitrile**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.[\[3\]](#)
- Transfer: Filter the solution into a standard 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire a ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.
 - Acquire a ^{19}F NMR spectrum. This is often acquired with proton decoupling.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[\[4\]](#)
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[\[5\]](#)
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[5\]](#)

- **Data Acquisition:** Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

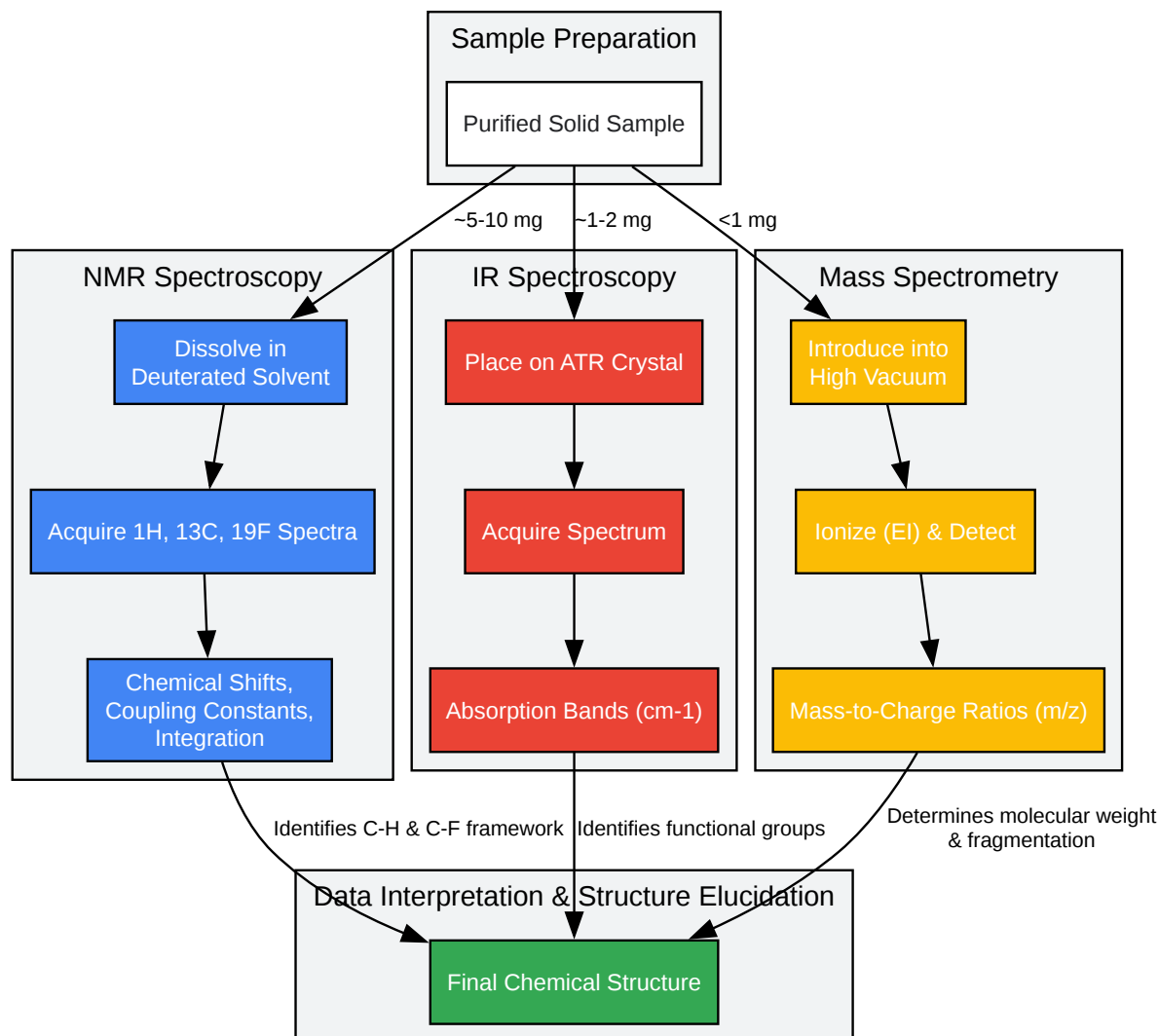
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the volatile sample (typically in a solvent or via a direct insertion probe) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.^{[6][7]}
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[6][7][8]}
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or unknown chemical entity like **2,3-Difluoro-4-hydroxybenzonitrile**.



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Caption: Logical workflow for spectroscopic analysis.

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